N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The benzothiazole ring system consists of a benzene ring fused to a thiazole ring. The thiazole ring is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. For example, the compound’s solubility, melting point, and boiling point can be influenced by the presence and position of different functional groups .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Anticancer Applications : Benzothiazoles, including derivatives similar to N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine, have been explored for their potential as chemotherapeutic agents. The 2-arylbenzothiazole moiety, in particular, is under development for treating cancer due to its ability to act as a ligand to various biomolecules. This structural simplicity and synthetic accessibility offer promising avenues for drug discovery and development in oncology (Kamal, Hussaini, & Malik, 2015).
Antimicrobial and Antiviral Properties : Benzothiazole derivatives also display significant antimicrobial and antiviral activities. These properties make benzothiazoles a key focus for developing new therapeutic agents to combat infectious diseases. Their broad spectrum of pharmacological activities includes action against bacteria, viruses, and fungi, highlighting their importance in medicinal chemistry and potential for diverse therapeutic applications (Elamin, Abd Elaziz, & Abdallah, 2020).
Neuroprotective Effects : Certain benzothiazole derivatives have been studied for their neuroprotective properties. For example, riluzole, a benzothiazole, has shown efficacy in extending survival and delaying the progression of amyotrophic lateral sclerosis (ALS), demonstrating the potential of benzothiazoles in neurodegenerative disease treatment (Bryson, Fulton, & Benfield, 1996).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target proteins involved in the survival and replication ofMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit inhibitory activity againstMycobacterium tuberculosis, suggesting that they may lead to the death of these bacteria .
Safety and Hazards
Future Directions
Benzothiazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWLXPWZFXOBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182986-24-8 |
Source
|
Record name | N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.